3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is an organic compound with a complex structure that includes a phthalimide moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 3-methylbutanol with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phthalamic acid derivatives .
Scientific Research Applications
3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The benzoate ester group may also contribute to its biological effects by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
- 2-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,5-dimethylbenzyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
3-METHYLBUTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific combination of a phthalimide moiety and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methylbutyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-13(2)11-12-25-20(24)14-7-9-15(10-8-14)21-18(22)16-5-3-4-6-17(16)19(21)23/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
PDJWUXFABWKFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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